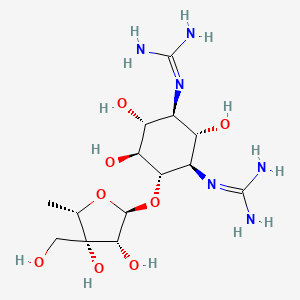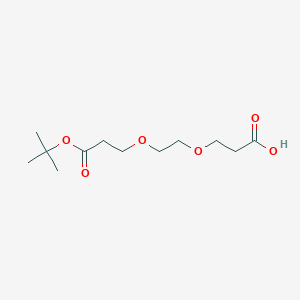
ADU-S100
Vue d'ensemble
Description
Applications De Recherche Scientifique
ADU-S100 has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of novel compounds and the study of reaction mechanisms.
Biology: Employed in the study of cellular signaling pathways and immune responses.
Medicine: Investigated for its potential therapeutic applications in cancer immunotherapy.
Industry: Utilized in the development of new materials and technologies
Méthodes De Préparation
The synthesis of ADU-S100 involves coupling reactions between modified adenine nucleotides and phosphate groups. The specific synthetic routes and reaction conditions are proprietary and not publicly available. Industrial production methods likely involve similar coupling reactions under controlled conditions to ensure high purity and yield.
Analyse Des Réactions Chimiques
ADU-S100 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
Mécanisme D'action
ADU-S100 exerts its effects by activating the stimulator of interferon genes (STING) pathway. This activation leads to the production of cytokines and chemokines, which stimulate a robust and durable antigen-specific T-cell mediated immune response against cancer cells. The molecular targets involved include the STING protein and downstream signaling molecules .
Comparaison Avec Des Composés Similaires
ADU-S100 is unique in its ability to activate all known human and mouse STINGs effectively. Similar compounds include other cyclic dinucleotide agonists like cyclic GMP-AMP (cGAMP) and cyclic di-AMP (c-di-AMP). this compound stands out due to its potent immunostimulatory properties and broad applicability in scientific research .
Propriétés
IUPAC Name |
disodium;(1R,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-3-oxido-12-oxo-3-sulfanylidene-12-sulfido-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N10O10P2S2.2Na/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(32)13-8(38-19)2-36-42(34,44)40-14-11(31)7(1-35-41(33,43)39-13)37-20(14)30-6-28-10-16(22)24-4-26-18(10)30;;/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,43)(H,34,44)(H2,21,23,25)(H2,22,24,26);;/q;2*+1/p-2/t7-,8-,11-,12-,13-,14-,19-,20-,41?,42?;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWOOOCBNOMMTL-QYUKNOIISA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[S-])[O-])O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[S-])[O-])O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N10Na2O10P2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
734.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638750-95-4 | |
| Record name | ADU-S100 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1638750954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ADU-S100 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FMW9ZVF53N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ADU-S100 interact with STING and what are the downstream consequences?
A1: this compound directly binds to the STING protein, inducing a conformational change that initiates downstream signaling. This activation leads to the phosphorylation and activation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3). Activated IRF3 translocates to the nucleus and initiates the transcription of type I interferons, such as interferon-beta (IFN-β) [, , , ]. These interferons, in turn, activate the immune system, promoting the maturation of dendritic cells, enhancing T cell priming, and ultimately leading to an antitumor immune response [, , , , ].
Q2: Does this compound activate STING in both immune and tumor cells?
A2: Research suggests that while this compound can activate STING in both immune and tumor cells in vitro, its primary mechanism of action in vivo relies on activating STING in host immune cells rather than tumor cells []. Studies have shown that tumor cell intrinsic STING signaling appears to have minimal contribution to the overall anti-tumor response elicited by this compound [].
Q3: Is there information available about the molecular formula, weight, and spectroscopic data of this compound?
A3: The provided research abstracts do not disclose the specific molecular formula, weight, or spectroscopic data for this compound. Detailed structural information is likely proprietary to the developing company and may be published in future research articles or patents.
Q4: What is known about the stability of this compound and strategies to enhance its delivery?
A4: While this compound is a potent STING agonist, its clinical translation has been hindered by inherent limitations such as poor drug-like properties, including instability in the presence of certain enzymes like snake venom phosphodiesterase (SVPD) []. Several strategies are being explored to overcome these limitations and enhance its delivery:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,3,4,5-Tetrahydro-7,8-dihydroxy-N-[2-[4-[2-[4-(trifluoromethyl)phenyl]diazenyl]phenyl]ethyl]-2H-2-benzazepine-2-carbothioamide](/img/structure/B605117.png)










